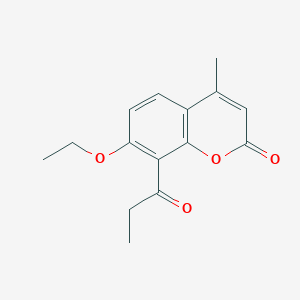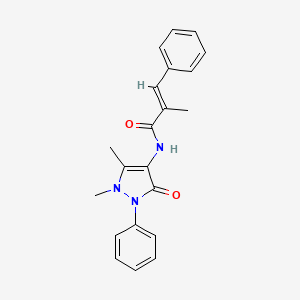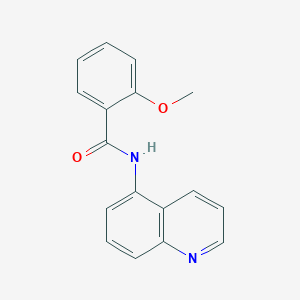![molecular formula C14H12BrNO2 B5741099 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is a chemical compound with the molecular formula C14H12BrNO2. It is commonly referred to as 'BPIM' and has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. In
Mécanisme D'action
The mechanism of action of 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is not fully understood. However, studies have suggested that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol has several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It has also been shown to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol in lab experiments is its potential as a lead compound for drug discovery. Its antitumor and antibacterial activities make it a promising candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further optimization of the synthesis method could lead to higher yields and more efficient production of the compound.
Méthodes De Synthèse
The synthesis of 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is a multistep process that involves the reaction of 3-bromobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base to form the Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product, 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Applications De Recherche Scientifique
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. Studies have shown that BPIM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-[(3-bromophenyl)iminomethyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-14-7-10(5-6-13(14)17)9-16-12-4-2-3-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZAUIKELXPICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)


![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)

![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)


![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)